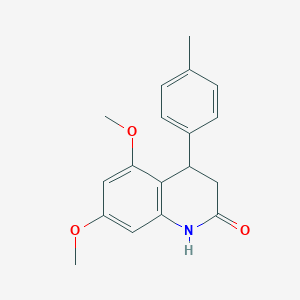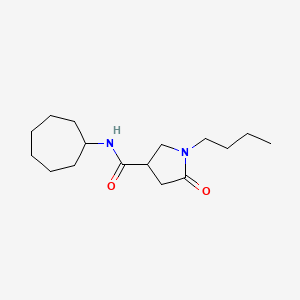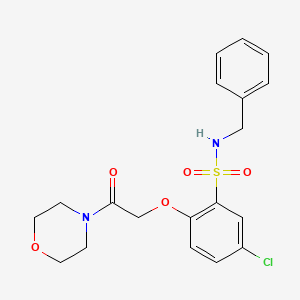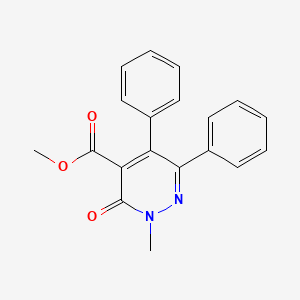
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one
説明
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic compound Mescaline and has been studied extensively for its potential medical applications.
作用機序
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also binds to other receptors, including the 5-HT1A, 5-HT1B, and 5-HT2C receptors. The exact mechanism of action of this compound is still not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and motivation. It also affects levels of other neurotransmitters, including serotonin and norepinephrine. This compound has been shown to have a long duration of action, with effects lasting up to 12 hours.
実験室実験の利点と制限
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-studied and understood. However, there are also limitations to its use, including the potential for toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one. Further studies are needed to fully understand its mechanism of action and potential medical applications. There is also a need for studies on the potential long-term effects of this compound use. Additionally, research is needed to develop safer and more effective synthetic compounds with similar properties to this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential medical applications. It acts as a partial agonist of the 5-HT2A receptor and has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While there are limitations to its use, this compound has several advantages for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential medical applications.
科学的研究の応用
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has been studied extensively for its potential medical applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that this compound has potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-4-6-12(7-5-11)14-10-17(20)19-15-8-13(21-2)9-16(22-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNVRCOCOQZGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420401.png)
![1-methyl-4-piperazin-1-yl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4420403.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4420405.png)

![5-{[(1-ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420426.png)

![N-(5-bromopyridin-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B4420439.png)
![7-methyl-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4420443.png)
![(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone](/img/structure/B4420448.png)
![1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
![9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole](/img/structure/B4420472.png)

